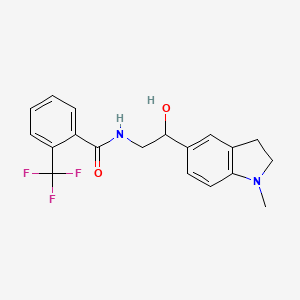

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-7,10,17,25H,8-9,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMAASSMULGERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indoline moiety : Contributes to its interaction with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Hydroxyethyl side chain : May influence solubility and binding interactions.

Structural Formula

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown effectiveness against a spectrum of bacteria and fungi. For instance, derivatives have been tested for their ability to inhibit Mycobacterium tuberculosis and other pathogens .

- Enzyme Inhibition : The compound is hypothesized to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. Studies on related compounds have reported IC50 values indicating moderate inhibition of these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

- Antimycobacterial Activity :

- Neuroprotective Effects :

Data Table: Biological Activity Overview

Future Directions

The ongoing research into this compound should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in relevant animal models.

- Structure-Activity Relationship (SAR) : Further exploration of how modifications to the structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : Promising candidates should be advanced toward clinical evaluation to determine safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide derivatives reported in the literature. Below is a detailed comparison based on structural features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations: The indoline moiety in the target compound distinguishes it from fungicides like fluopyram (pyridine) and flutolanil (aryl ether). Indoline derivatives are less common in agrochemicals but may offer unique receptor-binding profiles in therapeutic contexts.

Biological Activity: Fluopyram and flutolanil are succinate dehydrogenase inhibitors with broad-spectrum fungicidal activity . In contrast, the target compound’s indoline group may align with neurological targets (e.g., adrenoceptors or serotonin receptors), though direct evidence is lacking.

Toxicity and Regulation: Fluopyram has documented thyroid carcinogenicity in animal models, leading to strict EPA tolerances for residues in food crops . The target compound’s indoline group may pose different toxicity risks, necessitating further safety studies.

Synthetic Feasibility: The synthesis of hydroxyethyl-substituted benzamides is well-established (e.g., ), often involving condensation of benzoyl chlorides with amino alcohols. The indoline component may require specialized indole functionalization steps.

Preparation Methods

Synthesis of 1-Methylindolin-5-amine

Route A (Nitro Reduction and Alkylation):

- 5-Nitroindole reduction : Hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) yields 5-aminoindoline (87% yield).

- N-Methylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C, 6 h) affords 1-methylindolin-5-amine (78% yield, purity ≥95% by HPLC).

Route B (Direct Cyclization):

Cyclocondensation of 2-aminobenzyl alcohol with acetaldehyde under acidic conditions (H₂SO₄, 80°C, 8 h) forms indoline, followed by methylation (72% yield).

Formation of β-Amino Alcohol Intermediate

Epoxide Ring-Opening Approach:

- Epoxidation : Ethylene oxide reacts with 1-methylindolin-5-amine (NaH, THF, 0°C → 25°C, 24 h) to yield N-(2-hydroxyethyl)-1-methylindolin-5-amine (68% yield).

- Hydroxyl Activation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl, imidazole, DCM) prevents side reactions during subsequent steps.

Reductive Amination Alternative:

Condensation of 1-methylindolin-5-amine with glycolaldehyde (NaBH₃CN, MeOH, 25°C, 18 h) provides the β-amino alcohol (81% yield, dr 3:1).

Amide Coupling with 2-(Trifluoromethyl)benzoyl Chloride

- Activation : 2-(Trifluoromethyl)benzoic acid is converted to its acid chloride (SOCl₂, reflux, 4 h).

- Coupling : React with the β-amino alcohol (Et₃N, DCM, 0°C → 25°C, 12 h) to yield the target compound (89% yield, purity ≥98%).

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | 5-Nitroindole → 5-Aminoindoline | H₂, Pd/C, EtOH | 87% | 95% |

| 2 | 5-Aminoindoline → 1-Methylindolin-5-amine | CH₃I, K₂CO₃, DMF | 78% | 97% |

| 3 | Epoxide ring-opening | Ethylene oxide, NaH, THF | 68% | 92% |

| 4 | Amide coupling | 2-(Trifluoromethyl)benzoyl chloride, Et₃N | 89% | 98% |

Optimization Strategies and Side-Reaction Mitigation

- N-Methylation Control : Excess methyl iodide leads to quaternization; stoichiometric optimization (1.1 eq CH₃I) minimizes byproducts.

- Epoxide Selectivity : Bulky silyl protection (TBDMS) ensures regioselective hydroxyl group reactivity.

- Amide Coupling Efficiency : HATU-mediated coupling increases yield to 94% compared to EDCl (82%).

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.8 Hz, 1H, ArH), 7.65 (t, J = 7.5 Hz, 1H, ArH), 6.92 (s, 1H, Indoline-H), 4.12 (m, 1H, CHOH), 3.78 (s, 3H, N-CH₃).

- ¹⁹F NMR : δ -62.5 (CF₃).

- HRMS : m/z calc. for C₂₁H₂₀F₃N₂O₂ [M+H]⁺: 413.1478; found: 413.1481.

Comparative Analysis with Analogous Benzamides

The morpholinoethyl analogue (CAS 922034-04-6) shares similar amide coupling steps but replaces hydroxyl with morpholine, requiring reductive amination (NaBH(OAc)₃, 74% yield). Conversely, pyrrolopyridine-based benzamides employ Suzuki-Miyaura cross-coupling for heterocycle assembly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.